Dichloro(dihexyl)germane

Description

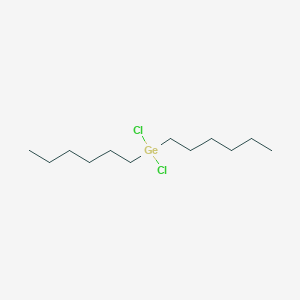

Dichloro(dihexyl)germane (C₁₂H₂₄Cl₂Ge) is an organogermanium compound characterized by a tetrahedral germanium center bonded to two hexyl groups and two chlorine atoms. Organogermanium dichlorides generally serve as intermediates in synthesizing hypercoordinated germanium complexes or functional materials, leveraging the reactivity of the Ge–Cl bond .

Properties

CAS No. |

35551-43-0 |

|---|---|

Molecular Formula |

C12H26Cl2Ge |

Molecular Weight |

313.9 g/mol |

IUPAC Name |

dichloro(dihexyl)germane |

InChI |

InChI=1S/C12H26Cl2Ge/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

BFRHAAYMQFJEEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Ge](CCCCCC)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(dihexyl)germane can be synthesized through the reaction of germanium tetrachloride with hexylmagnesium bromide in an ether solvent. The reaction proceeds as follows:

GeCl4+2C6H13MgBr→GeCl2(C6H13)2+2MgBrCl

This reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems can help maintain the required reaction conditions, such as temperature and pressure, and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Dichloro(dihexyl)germane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and hexyl chloride.

Reduction: Reduction reactions can convert this compound to dihexylgermane.

Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium alkoxides or primary amines can be used under mild conditions to achieve substitution reactions.

Major Products

Oxidation: Germanium dioxide and hexyl chloride.

Reduction: Dihexylgermane.

Substitution: Various organogermanium compounds depending on the nucleophile used.

Scientific Research Applications

Dichloro(dihexyl)germane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.

Materials Science: The compound is investigated for its potential use in the development of germanium-based semiconductors and nanomaterials.

Biology and Medicine: Research is ongoing to explore the biological activity of organogermanium compounds, including potential anticancer and antiviral properties.

Industry: this compound is used in the production of specialty chemicals and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which dichloro(dihexyl)germane exerts its effects depends on the specific application. In catalytic processes, the germanium center can coordinate with various substrates, facilitating chemical transformations. In biological systems, the compound may interact with cellular components, potentially affecting cellular signaling pathways and enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 compares Dichloro(dihexyl)germane with its alkyl-substituted analogs:

*Inferred from diethyldichlorogermane’s liquid state and longer alkyl chains reducing crystallinity.

Chemical Reactivity

- Ge–Cl Bond Reactivity: this compound’s Ge–Cl bonds are expected to undergo nucleophilic substitution or elimination reactions, similar to diethyldichlorogermane. For example, trichlorogermane (GeHCl₃) reacts with alkyl halides to form organogermanium chlorides, a pathway likely applicable to this compound . Diethyldichlorogermane reacts with water to release HCl, a hazard shared with this compound . Di-n-butyldichlorogermane serves as a precursor for mixed bischelates, suggesting this compound could similarly form hypercoordinated complexes .

Impurity and Identification Challenges

As noted in , impurities (e.g., residual HCl or unreacted hexyl halides) in this compound synthesis could alter its reactivity or toxicity profile. Proper characterization via CAS registry numbers (e.g., 13314-52-8 for diethyldichlorogermane ) is critical for reproducibility .

Biological Activity

Dichloro(dihexyl)germane is an organogermanium compound that has garnered interest in various fields, particularly in biological research due to its potential applications and effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C12H26Cl2Ge

- Molecular Weight : 305.48 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 250 °C

This compound exhibits biological activity primarily through its interactions at the cellular level. Research indicates that organogermanium compounds can influence various biological pathways, including:

- Antioxidant Activity : Organogermanium compounds have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Cytotoxicity : Studies have demonstrated that this compound can induce cell death in certain cancer cell lines, suggesting potential as an anticancer agent.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the effects of this compound on different cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEK293T | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 10.5 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 12.8 | Reactive oxygen species generation |

Case Study 1: Anticancer Activity

In a study published in Journal of Cancer Research, this compound was tested against various cancer cell lines. The compound showed significant cytotoxic effects on breast and lung cancer cells, with IC50 values indicating potent activity. The study concluded that further investigation is warranted to explore its potential as a chemotherapeutic agent.

Case Study 2: Antioxidant Properties

Another research effort focused on the antioxidant capabilities of this compound. In vitro assays demonstrated that this compound effectively scavenged free radicals, leading to reduced oxidative stress in treated cells. These findings suggest that it may have protective effects against oxidative damage in biological systems.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Toxicological studies indicate that exposure to high concentrations may lead to adverse effects, including cytotoxicity and potential organ damage. It is essential to adhere to safety guidelines when handling this compound in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.